REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]([C:18](=O)[C:19]([OH:21])=[O:20])[CH:9]([C:11]3[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1.C(O)COCCO.O.NN.[OH-].[K+]>C(O)(=O)C.O>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH2:18][C:19]([OH:21])=[O:20])=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
68 mmol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=2N(C1)C(C(N2)C2=CC=C(C=C2)C)C(C(=O)O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
184 mmol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
115 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 (± 30) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was further cooled to 0-10° C.
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in oven at 90-100° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=CC=2N(C1)C(=C(N2)C2=CC=C(C=C2)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |